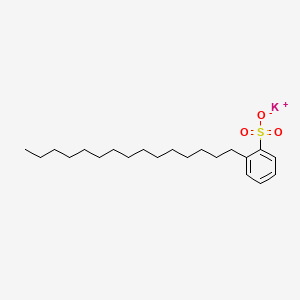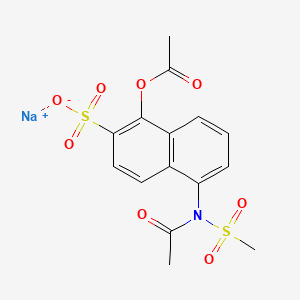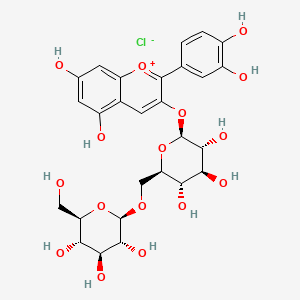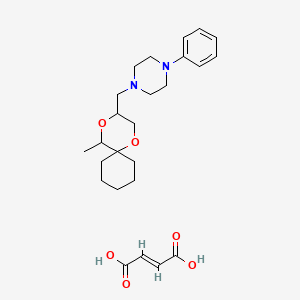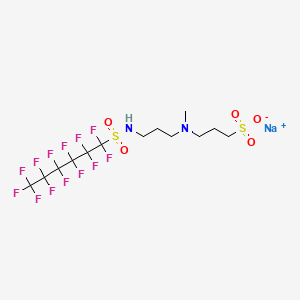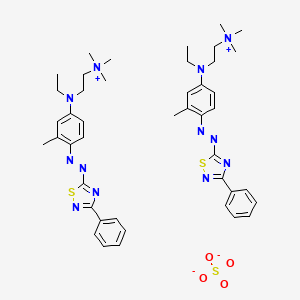
Bnn4tsd2WL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl(3-capramidopropyl)dimethylammonium chloride, identified by the unique ingredient identifier BNN4TSD2WL, is a chemical compound with the molecular formula C22H39N2O.Cl . This compound is known for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl(3-capramidopropyl)dimethylammonium chloride typically involves the reaction of benzyl chloride with 3-capramidopropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of benzyl(3-capramidopropyl)dimethylammonium chloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl(3-capramidopropyl)dimethylammonium chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with nucleophiles like hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Benzyl alcohol and capramidopropylamine.
Reduction: Benzylamine and capramidopropylamine.
Substitution: Benzyl hydroxide and capramidopropylamine.
Aplicaciones Científicas De Investigación
Benzyl(3-capramidopropyl)dimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of cell membrane interactions and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants and as an additive in lubricants.
Mecanismo De Acción
The mechanism of action of benzyl(3-capramidopropyl)dimethylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability. This action is primarily due to the amphiphilic nature of the molecule, which allows it to insert into the lipid bilayer and disrupt its structure .
Comparación Con Compuestos Similares
Similar Compounds
- Benzyltrimethylammonium chloride
- Benzyltriethylammonium chloride
- Benzyltripropylammonium chloride
Uniqueness
Benzyl(3-capramidopropyl)dimethylammonium chloride is unique due to its specific structure, which includes a capramidopropyl group. This structural feature imparts distinct physicochemical properties, such as enhanced solubility in organic solvents and increased reactivity in certain chemical reactions .
Propiedades
Número CAS |
196403-02-8 |
|---|---|
Fórmula molecular |
C22H39ClN2O |
Peso molecular |
383.0 g/mol |
Nombre IUPAC |
benzyl-[3-(decanoylamino)propyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C22H38N2O.ClH/c1-4-5-6-7-8-9-13-17-22(25)23-18-14-19-24(2,3)20-21-15-11-10-12-16-21;/h10-12,15-16H,4-9,13-14,17-20H2,1-3H3;1H |
Clave InChI |
OETJQCDBXCLQEI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)NCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




